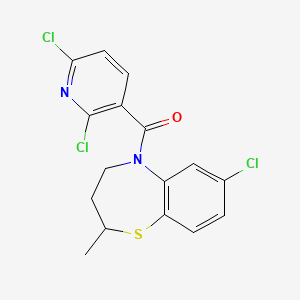

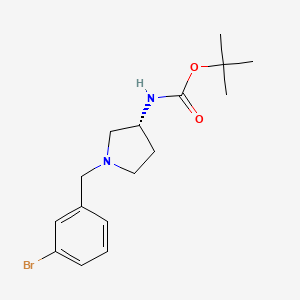

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions that can include cyclopropanation, amide formation, or hydrogenation steps. For instance, compounds similar to (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate can be prepared via a one-pot, two-step telescoped sequence starting from readily available materials, utilizing cyclopropanation followed by in situ amide formation (Li et al., 2012). This highlights the practical and scalable approach to synthesizing complex organic molecules.

Scientific Research Applications

Process Development in Organic Synthesis

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate and related compounds have applications in process development for organic synthesis. For instance, Li et al. (2012) developed a practical and scalable synthesis of a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This process involved a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, showcasing the compound's utility in efficient synthesis methodologies (Li et al., 2012).

Anti-inflammatory and Analgesic Applications

Compounds structurally related to (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate have been explored for their potential in treating inflammation and pain. A study by Ikuta et al. (1987) synthesized and evaluated a series of related compounds for their anti-inflammatory and analgesic properties. Some of these compounds demonstrated equipotent anti-inflammatory activities to standard drugs like indomethacin, but with reduced side effects (Ikuta et al., 1987).

Application in Stereochemistry

The compound has been used in studies exploring stereochemistry. Procopiou et al. (2016) determined the absolute configuration of enantiomers of a related compound, N-CBZ-3-fluoropyrrolidine-3-methanol, by vibrational circular dichroism. This research highlighted the compound's utility in confirming stereochemistry through chemical synthesis and X-ray diffraction studies (Procopiou et al., 2016).

Development of Bacterial Deformylase Inhibitor-Based Antibacterial Agents

Jain et al. (2003) reported on the synthesis and biological activity of analogs of VRC3375, including compounds structurally similar to (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate. These compounds were explored for their antibacterial activity and minimal toxicity, indicating the potential for developing new classes of antibacterial drugs (Jain et al., 2003).

Synthesis of Drug Intermediates

Geng Min (2010) designed a process for synthesizing drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. This work demonstrates the compound's relevance in the synthesis of important drug intermediates through simple, cost-efficient, and environmentally friendly processes (Geng Min, 2010).

properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEUBCRJSWJARX-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)